![molecular formula C18H15N5O3 B2548157 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 900009-21-4](/img/structure/B2548157.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Description
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is a compound that belongs to the class of aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones, which includes the compound , involves a series of transformations . These transformations include the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .
Molecular Structure Analysis
The molecular structure of “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is characterized by a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones, including the compound , involve a series of transformations . These transformations include the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .
Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound can be used in the synthesis of heterocyclic systems. The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Amination
N,N-dialkyl amides, a class of compounds to which this compound belongs, have been used in amination (R-NMe2) reactions .
Formylation
These compounds have also been used in formylation (R-CHO) reactions .
Single Carbon Source
N,N-dialkyl amides can act as a single carbon source (R-C) in certain reactions .
Methylene Group Source
These compounds can also act as a source of methylene group (R-CH2) in various reactions .
Cyanation
N,N-dialkyl amides have been used in cyanation (R-CN) reactions .
Amidoalkylation
These compounds have been used in amidoalkylation (-R) reactions .
Aminocarbonylation
N,N-dialkyl amides have been used in aminocarbonylation (R-CONMe2) reactions .
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)18(25)22(10-19-16)21-17(24)15-4-3-7-26-15/h3-10H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWPFFXGCRKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide |
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